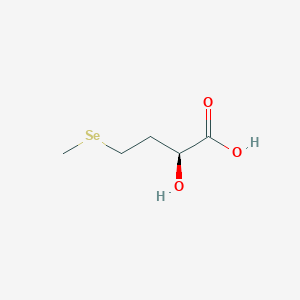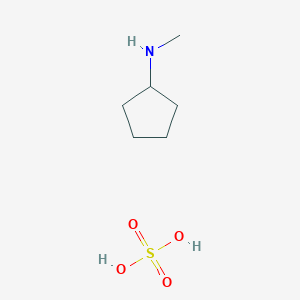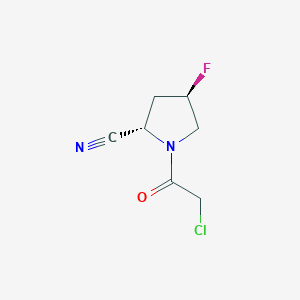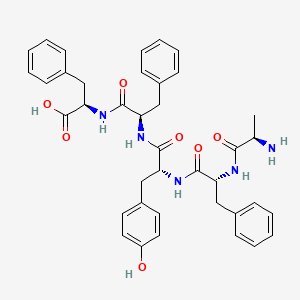![molecular formula C15H12N2OS B12599427 (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone CAS No. 914644-36-3](/img/structure/B12599427.png)
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone is a heterocyclic compound that features a thienopyridine core structure
Vorbereitungsmethoden
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminothiophene with a suitable pyridine derivative, followed by further functionalization to introduce the 4-methylphenyl group. The reaction conditions often involve the use of organic solvents such as ethanol or tetrahydrofuran (THF), and catalysts like triethylamine .
Analyse Chemischer Reaktionen
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methylphenyl)methanone can be compared with other similar compounds, such as:
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone: This compound lacks the 4-methyl group, which can affect its reactivity and biological activity.
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone:
(2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone: The trifluoromethyl group introduces different electronic effects, impacting the compound’s behavior in various reactions.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.
Eigenschaften
CAS-Nummer |
914644-36-3 |
|---|---|
Molekularformel |
C15H12N2OS |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
(2-aminothieno[2,3-c]pyridin-3-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C15H12N2OS/c1-9-2-4-10(5-3-9)14(18)13-11-6-7-17-8-12(11)19-15(13)16/h2-8H,16H2,1H3 |
InChI-Schlüssel |
SACBIZMEMIWWQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CN=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Fluorophenyl)-7-iodo-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12599346.png)
![Benzene, [(1S)-1-phenoxy-2-propenyl]-](/img/structure/B12599353.png)

![3-(4-Methoxyphenyl)-5-[(E)-phenyldiazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12599368.png)
![Benzene, 1,4-dimethoxy-2-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12599371.png)
![3-Phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide](/img/structure/B12599374.png)








